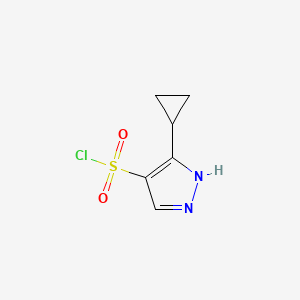
3-cyclopropyl-1H-pyrazole-4-sulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-cyclopropyl-1H-pyrazole-4-sulfonyl chloride is a heterocyclic compound characterized by the presence of a cyclopropyl group attached to a pyrazole ring, which is further substituted with a sulfonyl chloride group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyclopropyl-1H-pyrazole-4-sulfonyl chloride typically involves the sulfonation of pyrazoles. One common method is the direct sulfonation of the aromatic ring by chlorosulfonic acid. The reaction is carried out by adding chlorosulfonic acid to the pyrazole derivative at low temperatures (around -20 to 0°C) in a solvent such as chloroform. The reaction is highly exothermic and requires careful control of temperature and addition rate to avoid side reactions .
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors to ensure better control over reaction conditions and improved safety. The use of automated systems allows for precise control of temperature, pressure, and reagent addition, leading to higher yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
3-cyclopropyl-1H-pyrazole-4-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate ester, and sulfonate thioester derivatives, respectively.
Oxidation and Reduction Reactions: The pyrazole ring can undergo oxidation to form pyrazole N-oxides, while reduction can lead to the formation of pyrazoline derivatives.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols in the presence of a base (e.g., triethylamine) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Coupling: Palladium catalysts and organoboron reagents are used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Sulfonamides: Formed by reaction with amines.
Sulfonate Esters: Formed by reaction with alcohols.
Sulfonate Thioesters: Formed by reaction with thiols.
Pyrazole N-oxides: Formed by oxidation.
Pyrazoline Derivatives: Formed by reduction.
Coupled Products: Formed by coupling reactions.
Wissenschaftliche Forschungsanwendungen
3-cyclopropyl-1H-pyrazole-4-sulfonyl chloride has several scientific research applications:
Medicinal Chemistry: It serves as a precursor for the synthesis of biologically active sulfonamide derivatives with potential antibacterial, antifungal, and anticancer properties.
Materials Science: The compound is used in the development of advanced materials, including polymers and coatings, due to its ability to undergo various chemical modifications.
Chemical Biology: It is employed in the study of enzyme inhibitors and receptor ligands, contributing to the understanding of biochemical pathways and molecular interactions.
Industrial Chemistry: The compound is used in the synthesis of specialty chemicals and intermediates for pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 3-cyclopropyl-1H-pyrazole-4-sulfonyl chloride involves its reactivity towards nucleophiles, leading to the formation of various derivatives. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in the synthesis of sulfonamide and sulfonate derivatives, which can interact with biological targets such as enzymes and receptors. The molecular targets and pathways involved depend on the specific derivative formed and its intended application .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-cyclopropyl-1-propyl-1H-pyrazole-4-sulfonyl chloride: Similar structure with a propyl group instead of a hydrogen atom on the pyrazole ring.
3-cyclopropyl-1-methyl-1H-pyrazole-4-sulfonyl chloride: Similar structure with a methyl group instead of a hydrogen atom on the pyrazole ring.
Uniqueness
3-cyclopropyl-1H-pyrazole-4-sulfonyl chloride is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This uniqueness can influence the compound’s reactivity and the biological activity of its derivatives, making it a valuable compound for various applications .
Eigenschaften
Molekularformel |
C6H7ClN2O2S |
|---|---|
Molekulargewicht |
206.65 g/mol |
IUPAC-Name |
5-cyclopropyl-1H-pyrazole-4-sulfonyl chloride |
InChI |
InChI=1S/C6H7ClN2O2S/c7-12(10,11)5-3-8-9-6(5)4-1-2-4/h3-4H,1-2H2,(H,8,9) |
InChI-Schlüssel |
PYDRENLBEKWPCF-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1C2=C(C=NN2)S(=O)(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


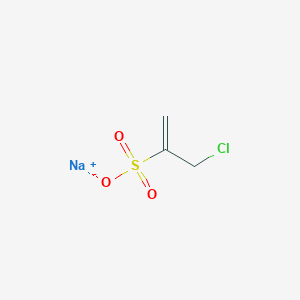

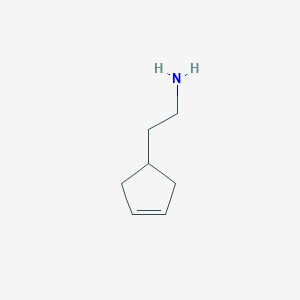

![3-{[(Thiophen-2-ylmethyl)amino]methyl}phenol](/img/structure/B13219489.png)
![4-[3-(Propan-2-yl)-1,2-oxazol-5-yl]benzene-1-sulfonyl chloride](/img/structure/B13219497.png)
![Methyl 2-(difluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B13219509.png)
![Methyl[2-(piperidin-2-YL)propyl]amine](/img/structure/B13219520.png)

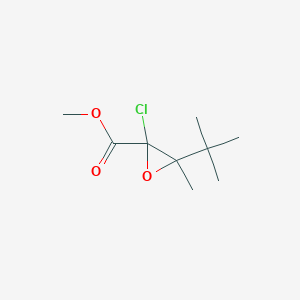

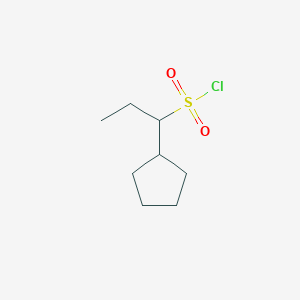
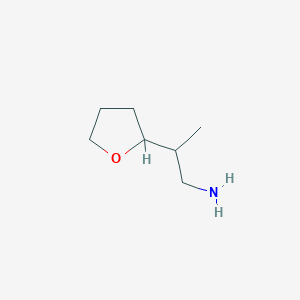
![2-({[(Benzyloxy)carbonyl]amino}oxy)-2-(methoxymethyl)-3-methylbutanoic acid](/img/structure/B13219549.png)
